N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine
Description
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine is a tetrazole derivative characterized by a 2-butyl-substituted tetrazole core linked to a 4-(benzyloxy)benzyl group. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, including moderate acidity (pKa ~4.9) due to the N–H proton.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-butyl-N-[(4-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O/c1-2-3-13-24-22-19(21-23-24)20-14-16-9-11-18(12-10-16)25-15-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,20,22) |
InChI Key |
CRRZJEABMOQWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl chloride.
Tetrazole Ring Formation: The 4-(benzyloxy)benzyl chloride is then reacted with sodium azide to form the tetrazole ring. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Introduction of the Butyl Group: The final step involves the alkylation of the tetrazole ring with butyl bromide in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The benzyloxybenzyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Tetrazole vs. Triazole
- Target Compound : Features a 2-butyl-2H-tetrazol-5-amine core. Tetrazoles are more acidic than triazoles, making them stable under physiological conditions and suitable for mimicking carboxylate groups in drug design .
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () : Contains a triazole ring (three nitrogens) with a benzothiazole substituent. Triazoles exhibit lower acidity (pKa ~8–10) but are widely used in antifungal and anticancer agents. The benzothiazole moiety in this compound enhances antiproliferative activity, as seen in its high synthesis yield (82–97%) via Cu-catalyzed azide-alkyne cycloaddition .
Key Difference : Tetrazoles (e.g., the target compound) are preferred in angiotensin II receptor blockers (ARBs) for their ionization state, while triazoles () are leveraged for heterocyclic diversity in kinase inhibitors .
Substituent Effects: Benzyloxy vs. Thienylmethoxy
- N-[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-1-propyl-1H-tetrazol-5-amine (): Substitutes benzyloxy with a thienylmethoxy group. The chloro and methoxy substituents add electron-withdrawing effects, which may stabilize the molecule metabolically .
Key Difference : Benzyloxy groups enhance lipid solubility, whereas thienylmethoxy groups () balance lipophilicity with moderate polarity, affecting bioavailability and target engagement .
Pharmacologically Active Tetrazole Derivatives
- N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine (Diovan/Valsartan, ) : A clinically approved ARB with a biphenyl-tetrazole motif. The tetrazole acts as a carboxylate bioisostere, enabling high affinity for the angiotensin II receptor. Its logP is ~5.8, comparable to the target compound’s predicted lipophilicity .
- Target Compound: The absence of a biphenyl system (replaced by 4-benzyloxybenzyl) may redirect therapeutic utility toward non-cardiovascular targets, such as inflammatory or CNS receptors.
Key Difference : Biphenyl-tetrazoles () are optimized for cardiovascular targets, while the target compound’s benzyloxybenzyl group could modulate selectivity for other pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Triazoles () are synthesized with high yields (82–97%) via click chemistry, whereas tetrazoles (e.g., the target compound) often require harsher conditions (e.g., NaN3/HCl) with moderate yields (60–75%) .
- Solubility Trends : The benzothiazole-triazine derivative () exhibits low solubility (42.1 µg/mL), suggesting that tetrazoles with bulky aryl groups (e.g., the target compound) may require formulation optimization for oral delivery .
- Therapeutic Potential: Structural analogs like Diovan () validate tetrazoles as privileged scaffolds in drug discovery. The target compound’s benzyloxy group could be explored for dual-target inhibitors (e.g., COX-2/5-LOX) due to its resemblance to diaryl ether pharmacophores .
Biological Activity
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine is a compound that belongs to the tetrazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the benzyloxy and butyl groups enhances its lipophilicity, potentially improving its bioavailability.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.84 |
Tetrazoles, including this compound, exert their biological effects primarily through interaction with enzymes and receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites of enzymes, thereby modulating their activity. This interaction can influence various signaling pathways involved in cellular processes.
Therapeutic Potential
Recent studies have highlighted several potential therapeutic applications for this compound:
- Antimicrobial Activity : Research indicates that tetrazole derivatives possess significant antimicrobial properties. This compound has shown activity against various bacterial strains, suggesting its potential as an antibiotic agent .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote cell death in certain cancer lines .
Case Studies
Several case studies have explored the biological activity of tetrazole derivatives similar to this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of tetrazole derivatives.
- Findings : Compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values below 10 µg/mL.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Findings : Treatment with this compound resulted in a significant reduction in inflammation markers compared to control groups.
-
Study on Anticancer Activity :
- Objective : To investigate the effects on cancer cell lines.
- Findings : The compound induced apoptosis in breast cancer cells, with IC50 values indicating potent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
